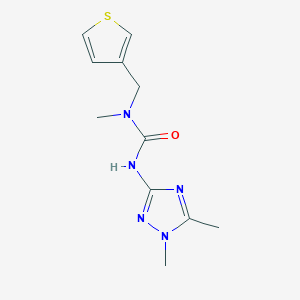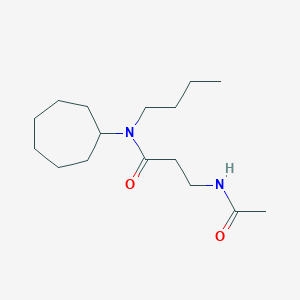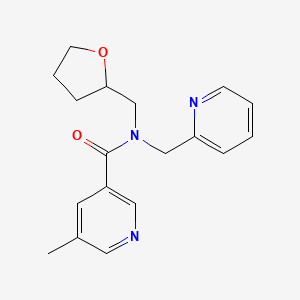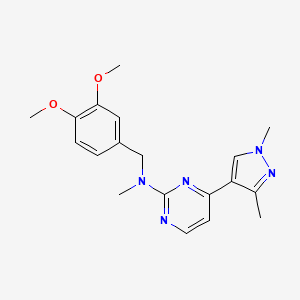
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. By inhibiting PARP-1, N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea can prevent DNA damage and cell death, thereby protecting against various diseases and conditions.
Biochemical and Physiological Effects:
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to improve mitochondrial function and enhance cellular energy metabolism. These effects make N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea a promising therapeutic agent for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea in lab experiments is its relatively low cost and ease of synthesis. It can also be used in a variety of experimental models, including cell cultures and animal models. However, one limitation is that N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea can be toxic at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its ability to modulate the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the mechanisms underlying the effects of N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea and to optimize its therapeutic potential.
In conclusion, N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea is a promising compound with potential therapeutic applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the future directions for research on N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea are promising.
Méthodes De Synthèse
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea is synthesized by reacting 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with N-(3-thienylmethyl)-N-methylamine in the presence of a coupling reagent. The resulting compound is then treated with urea to obtain N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea. The synthesis method is relatively straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-12-10(14-16(8)3)13-11(17)15(2)6-9-4-5-18-7-9/h4-5,7H,6H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAHHDURHNAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)


![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)
![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)